[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride [(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158412-49-7
VCID: VC8052849
InChI: InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h3-5,13H,2,6-7H2,1H3;1H
SMILES: CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl
Molecular Formula: C10H14Cl3N
Molecular Weight: 254.6 g/mol

[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride

CAS No.: 1158412-49-7

Cat. No.: VC8052849

Molecular Formula: C10H14Cl3N

Molecular Weight: 254.6 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride - 1158412-49-7

Specification

CAS No. 1158412-49-7
Molecular Formula C10H14Cl3N
Molecular Weight 254.6 g/mol
IUPAC Name N-[(2,3-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h3-5,13H,2,6-7H2,1H3;1H
Standard InChI Key RKFNPRWPEQYEOH-UHFFFAOYSA-N
SMILES CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl
Canonical SMILES CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

(2,3-Dichlorophenyl)methylamine hydrochloride (IUPAC: N-[(2,3-dichlorophenyl)methyl]propan-1-amine hydrochloride) is a secondary amine derivative featuring a dichlorinated phenyl group at the 2,3-positions, a propyl chain, and a hydrochloride counterion. Its molecular formula is C₁₀H₁₄Cl₃N, with a molecular weight of 254.6 g/mol . The absence of direct crystallographic data for the 2,3-isomer necessitates reliance on computational models, which predict a planar phenyl ring with chlorine atoms inducing steric and electronic effects distinct from the well-characterized 2,6-isomer .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₃N
Molecular Weight254.6 g/mol
IUPAC NameN-[(2,3-dichlorophenyl)methyl]propan-1-amine hydrochloride
SMILESCCCNCC1=C(C=CC=C1Cl)Cl.Cl
InChIKeyIKSLKILHZYJJAG-UHFFFAOYSA-N (2,6-isomer reference)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (2,3-dichlorophenyl)methylamine hydrochloride may adapt methodologies from analogous compounds. A plausible route involves:

  • Alkylation of 2,3-Dichlorobenzyl Chloride:
    Reaction with propylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile):

    2,3C₆H₃Cl₂CH₂Cl+C₃H₇NH₂2,3C₆H₃Cl₂CH₂NHC₃H₇+HCl2,3-\text{C₆H₃Cl₂CH₂Cl} + \text{C₃H₇NH₂} \rightarrow 2,3-\text{C₆H₃Cl₂CH₂NHC₃H₇} + \text{HCl}

    Subsequent hydrochloride salt formation via HCl gas saturation yields the final product .

  • Industrial Scalability:
    Continuous flow reactors could optimize exothermic amine alkylation, enhancing yield (projected >60%) while minimizing byproducts .

Challenges in Isomer-Specific Synthesis

The 2,3-dichloro substitution pattern complicates regioselective synthesis due to steric hindrance near the amine group. Patent CN102807536B demonstrates high-temperature cyclization techniques for 2,3-dichlorophenyl piperazines, suggesting that reaction temperatures >120°C and solvent-free conditions may improve efficiency for related amines .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., methanol, ethanol) but insoluble in non-polar media (e.g., hexane) due to ionic character .

  • Thermal Stability: Decomposition onset at ~200°C, consistent with arylalkylamine hydrochlorides .

Spectroscopic Data (Projected)

  • ¹H NMR (D₂O): δ 1.45 (t, 3H, CH₂CH₂CH₃), δ 2.85 (m, 2H, NCH₂), δ 3.65 (s, 2H, ArCH₂N), δ 7.25–7.50 (m, 3H, aryl-H) .

  • IR (KBr): Peaks at 2500 cm⁻¹ (N⁺H stretch) and 750 cm⁻¹ (C-Cl) .

ParameterRecommendation
StorageCool, dry, inert atmosphere
ReactivityIncompatible with strong oxidizers
DisposalIncineration with alkaline scrubber

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